2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide is a fascinating chemical entity characterized by its complex structure and multifaceted applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several meticulous steps to ensure the integrity of the functional groups. Typically, it begins with the formation of the thieno[3,2-d]pyrimidine core through cyclization reactions involving suitable precursors. The butyl group is introduced through alkylation reactions, followed by the acetamide moiety's incorporation via amide bond formation.
Industrial Production Methods
Scaling up the production requires robust methodologies to maintain purity and yield. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, are employed. Industrial production often utilizes automated systems to streamline synthesis, purification, and quality control.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom within the thieno[3,2-d]pyrimidine ring.
Reduction: Reduction reactions might target the carbonyl groups, modifying the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and alkoxides are frequently used for substitution reactions.
Major Products Formed from These Reactions
Depending on the reagents and conditions, the reactions yield a variety of derivatives that might exhibit altered pharmacological or chemical properties, enhancing their utility in different applications.
Scientific Research Applications
This compound finds use in multiple research domains due to its versatile chemical nature:
Chemistry: Utilized as a precursor in synthesizing more complex molecules for chemical research and development.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic potential in treating various diseases, owing to its structural resemblance to biologically active molecules.
Industry: Employed in material science for developing novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide exerts its effects is highly dependent on its interaction with specific molecular targets. These might include enzymes, receptors, or other biological macromolecules, leading to modulation of biological pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds such as 2-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide derivatives, it stands out due to the additional butyl group and chlorine-substituted phenyl ring, which confer unique properties in terms of reactivity and biological activity. Similar compounds include:
2-(2,4-Dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
N-Phenylacetamide derivatives
Thieno[3,2-d]pyrimidine analogs
This exploration highlights the versatile nature of this compound and its potential impact across various scientific fields. Happy experimenting!
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide is a synthetic organic molecule characterized by a complex thieno[3,2-d]pyrimidine structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3O3S, and it features a thieno-pyrimidine core with various substituents that enhance its lipophilicity and biological activity. The structural characteristics can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C19H20ClN3O3S |
Molecular Weight | 389.89 g/mol |
Structural Features | Thieno[3,2-d]pyrimidine core |
Functional Groups | Acetamide, chloro, and butyl groups |
Biological Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown potential as an inhibitor of specific cancer-related pathways. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases and enzymes that are often dysregulated in cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
Case Studies
- Antitumor Efficacy : In a study examining the effects of similar thieno[3,2-d]pyrimidine derivatives on human cancer cell lines, the compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Kinase Inhibition : Research focusing on the inhibition of cyclin-dependent kinases (CDKs) revealed that this compound effectively inhibits CDK4/6 activity. This inhibition is crucial for halting the progression of cancer cells through the cell cycle.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate:
- Absorption : High oral bioavailability due to enhanced lipophilicity.
- Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions.
- Excretion : Predominantly excreted via urine.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other thieno[3,2-d]pyrimidine derivatives:
Compound Name | Biological Activity |
---|---|
5-Methylthieno[3,2-d]pyrimidine | Antimicrobial |
6-Chlorothieno[3,2-d]pyrimidine | Anticancer |
4-Aminothieno[3,2-d]pyrimidine | Enzyme inhibition |
The unique combination of functional groups in this compound enhances its biological activity compared to these derivatives.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chloro-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-3-4-9-22-18(25)17-14(8-10-27-17)23(19(22)26)11-15(24)21-16-12(2)6-5-7-13(16)20/h5-8,10H,3-4,9,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGSWRRZWGUYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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